molecular formula C17H19N3O3 B2937463 6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide CAS No. 2034616-59-4

6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide

Cat. No.: B2937463
CAS No.: 2034616-59-4
M. Wt: 313.357
InChI Key: CKHLDENCCWFNOO-UHFFFAOYSA-N
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Description

6-[(Oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a 6-[(oxan-4-yl)methoxy] substituent and an N-(pyridin-4-yl) amide group. The oxan-4-yl (tetrahydropyran-4-yl) moiety contributes to hydrophilicity and conformational flexibility, while the pyridin-4-yl group may enhance hydrogen-bonding interactions. Its molecular formula is C₁₇H₁₉N₃O₃, with a molecular weight of 313.32 g/mol (calculated).

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(20-15-3-7-18-8-4-15)14-1-2-16(19-11-14)23-12-13-5-9-22-10-6-13/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLDENCCWFNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with five structurally related analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences
Target Compound : 6-[(Oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide C₁₇H₁₉N₃O₃ 313.32 Oxan-4-yl methoxy (flexible ether), pyridin-4-yl amide Balanced hydrophilicity and aromaticity.
Compound 15 (): 6-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide C₂₁H₂₃N₅O₂ 337.17 [M+H]+ Imidazopyridine core, pyridin-3-yl substituent, tetrahydro-2H-pyran-4-yl methyl group Larger aromatic system; lower synthetic yield (9%) .
Patent Compound (): N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide ~C₂₂H₂₀ClF₂N₅O₃ ~530.8 Chlorodifluoromethoxy (electron-withdrawing), pyrrolidinyl, pyrazolyl Enhanced metabolic stability; complex substituents .
F800-0312 (): N-(3-Chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide C₂₁H₂₀ClN₂O₄S ~440.9 Benzenesulfonyl (polar), chloro-methoxyphenyl High polarity; potential for strong target binding via sulfonyl group .
Compound (): N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide ~C₂₅H₂₄N₅O ~410.5 Cyanocyclopentyl (rigid), pyridin-4-yl methylamino Conformational rigidity; cyano group may influence reactivity .
Compound (): N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide C₁₇H₁₅N₃O₃ 309.32 Oxazole core, methoxypyridinyl, phenyl Reduced basicity compared to pyridine; altered electronic profile .

Key Observations

Substituent Effects :

  • The oxan-4-yl methoxy group in the target compound provides moderate hydrophilicity, contrasting with F800-0312 ’s highly polar benzenesulfonyl group and the patent compound’s lipophilic chlorodifluoromethoxy group.
  • The pyridin-4-yl amide in the target compound may engage in distinct hydrogen-bonding interactions compared to Compound 15 ’s pyridin-3-yl group.

The oxazole core in ’s compound reduces basicity, altering electronic properties compared to pyridine-based analogs.

Pharmacological Implications: The patent compound’s chlorodifluoromethoxy and pyrrolidinyl groups suggest optimized metabolic stability and kinase selectivity, common in kinase inhibitors .

Biological Activity

6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a pyridine ring, an oxan-4-yl group, and a carboxamide functional group. Its molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3} with a molecular weight of approximately 278.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various pharmacological effects. For instance, its structural similarity to known inhibitors suggests that it could potentially inhibit bacterial DNA gyrase, an essential enzyme in bacterial replication .

Antimicrobial Activity

Research has indicated that derivatives of pyridine-3-carboxamide, including this compound, exhibit significant antimicrobial properties. A study highlighted the design and synthesis of pyridine-3-carboxamide derivatives as inhibitors of bacterial DNA gyrase, showing promising results against Gram-positive bacteria . The compound's structural features may enhance its binding affinity to the enzyme's active site.

Anticancer Potential

There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties. The interaction with cellular pathways involved in cancer proliferation and survival is an area of ongoing research. Studies are exploring how modifications in the chemical structure can enhance efficacy against various cancer cell lines.

Research Findings and Case Studies

StudyFindings
Antibacterial Activity Inhibitory effects on DNA gyrase were observed, leading to reduced bacterial growth in vitro .
Structure-Activity Relationship (SAR) Modifications on the pyridine ring improved potency against resistant bacterial strains .
Anticancer Activity Preliminary studies suggest potential cytotoxic effects on cancer cell lines; further investigation is ongoing .

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